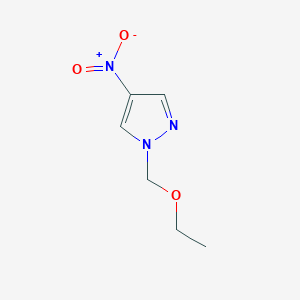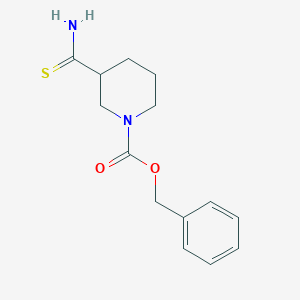
3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride
Descripción general
Descripción
3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride is a chemical compound with a wide range of applications in different fields of research and industry. It has a CAS Number of 1187928-64-8 and a linear formula of C15H20Cl2N2 .
Molecular Structure Analysis
The molecular formula of 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride is C15H20Cl2N2 . The molecular weight is 299.2 g/mol.Aplicaciones Científicas De Investigación
Pharmacology
3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride: is a compound that has shown promise in various pharmacological applications. Its structure is conducive to binding with a range of biological targets, making it a valuable scaffold in drug discovery . The compound’s versatility allows for the exploration of its efficacy in treating a variety of conditions, potentially leading to the development of new therapeutic agents.
Neuroscience
In the field of neuroscience, 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride could be instrumental in studying neural pathways and disorders. Its molecular structure may interact with neural receptors or enzymes, providing insights into the functioning of the nervous system and the potential treatment of neurological diseases .
Oncology
Oncological research can benefit from the application of 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride due to its potential role in cancer therapy. As a compound that can be tailored for specificity, it may be used to target malignant cells without affecting healthy ones, offering a pathway to more effective and less toxic cancer treatments .
Molecular Biology
In molecular biology, this compound’s applications could extend to the study of gene expression and protein interactions. Its ability to bind with specific molecules makes it a useful tool for probing the complex molecular machinery of the cell .
Drug Development
The drug development process could utilize 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride in the synthesis of new drug candidates. Its structural properties allow for modifications that can enhance drug efficacy, reduce side effects, and improve pharmacokinetics .
Clinical Research
Finally, in clinical research, 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride may be employed in the design of clinical trials to assess its therapeutic potential. Its application in this field is crucial for translating basic research into clinical practice, ultimately leading to new treatments for patients .
Safety and Hazards
3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride is identified as a laboratory chemical and is used in the manufacture of chemical compounds . It is classified as having acute toxicity when ingested (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .
Propiedades
IUPAC Name |
3-(piperidin-4-ylmethyl)isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.2ClH/c1-2-4-14-11-17-15(10-13(14)3-1)9-12-5-7-16-8-6-12;;/h1-4,10-12,16H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNZWVNOVYLFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=CC=CC=C3C=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






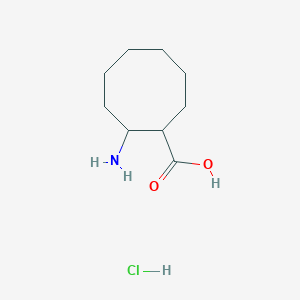


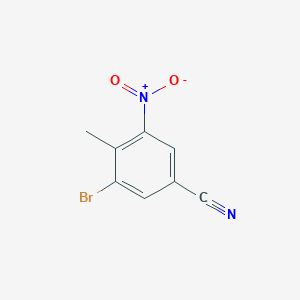
![5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440981.png)
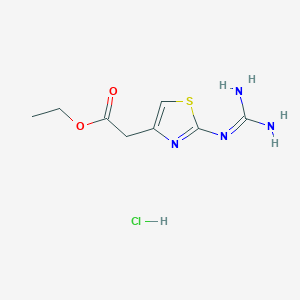
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)
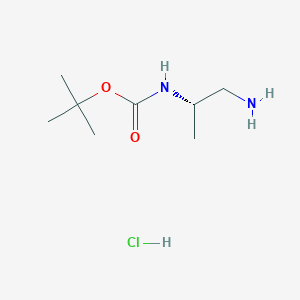
![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)
